molecular formula C21H23NO B4217145 3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide

3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4217145
M. Wt: 305.4 g/mol
InChI Key: MAPMJQWYVPZZFS-UHFFFAOYSA-N
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Description

3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[221]heptane-1-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Bicyclic Core: This step involves the construction of the bicyclo[2.2.1]heptane core, which can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Introduction of Functional Groups: The methyl and methylene groups are introduced through alkylation reactions.

    Attachment of the Naphthyl Group: This step involves the coupling of the naphthyl group to the bicyclic core, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid derivative to the carboxamide using amide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Camphene: A bicyclic monoterpene with a similar core structure but different functional groups.

    β-Pinene: Another bicyclic compound with a similar skeleton but distinct chemical properties.

    2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane: A compound with a similar bicyclic structure but lacking the naphthyl and carboxamide groups.

Uniqueness

3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-14-20(2,3)16-11-12-21(14,13-16)19(23)22-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,16H,1,11-13H2,2-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPMJQWYVPZZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)NC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide
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3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide
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3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide
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3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide

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